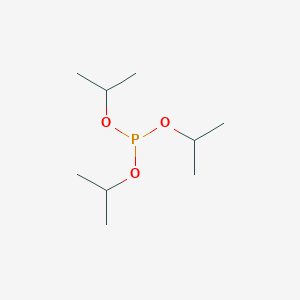
Iodine heptafluoride
Overview
Description
Iodine heptafluoride (IF7) is a highly reactive chemical compound that has been widely studied for its unique properties and potential applications in various fields of science. This compound is known for its ability to fluorinate a wide range of organic and inorganic substances, making it a valuable tool for chemical synthesis and research. In
Scientific Research Applications
Structural and Spectroscopic Properties : Iodine heptafluoride is a prototype of a heptacoordinated molecule. Ab initio calculations and reexaminations of its vibrational spectra suggest that it is a dynamically distorted pentagonal-bipyramidal molecule with high fluxionality (Christe, Curtis, & Dixon, 1993). Additionally, electron diffraction studies have shown that free vapor-phase molecules of IF7 are pentagonal bipyramids, deformed from D5h symmetry (Adams, Thompson, & Bartell, 1970).
Low Temperature Phases : A neutron diffraction study revealed the structure of the low-temperature phase of IF7, showing that it crystallizes in an orthorhombic space group with the molecule exhibiting an almost perfect pentagonal bipyramid shape (Marx, Mahjoub, Seppelt, & Ibberson, 1994).
Chemical Reactions and Hydrolysis : Partial hydrolysis of this compound yields different compounds such as IOF5 and HOIOF4, with the latter dissociating to produce the IO2F4− ion. This process has been studied through Raman, infrared, and NMR spectroscopy (Selig & El-gad, 1976).
Enthalpy of Formation : The standard enthalpy of formation of liquid iodine pentafluoride and gaseous this compound was calculated through bomb calorimeter experiments (Settle, Jeffes, O'hare, & Hubbard, 1976).
Role in Organic Chemistry : The chemistry of polyvalent iodine organic compounds, including this compound, has seen significant development, particularly in their use as oxidizing agents and their applications in organic synthesis (Zhdankin & Stang, 2008).
Instrumental Applications : A Raman cell suitable for studying reactive substances like iodine pentafluoride and this compound has been developed, enabling spectroscopic studies of these highly reactive chemicals (Arighi & Evans, 1967).
Synthesis of Hypervalent Iodine(III) Reagents : Research has been conducted on the synthesis of hypervalent iodine(III) reagents, where this compound is involved as a fluorinating agent (Ye, Twamley, & Shreeve, 2005).
Mechanism of Action
Target of Action
Iodine heptafluoride (IF7) is an interhalogen compound . Its primary targets would be other chemical substances in a reaction .
Mode of Action
IF7 has an unusual pentagonal bipyramidal structure, with D5h symmetry . The molecule can undergo a pseudorotational rearrangement called the Bartell mechanism, which is like the Berry mechanism but for a heptacoordinated system . This allows IF7 to interact with its targets in a unique way, leading to various chemical reactions .
Pharmacokinetics
It’s worth noting that IF7 is highly irritating to both the skin and the mucous membranes and can cause fire on contact with organic material .
Result of Action
The primary result of IF7’s action is the occurrence of chemical reactions. For example, IF7 decomposes at 200 °C to fluorine gas and iodine pentafluoride . .
Action Environment
The action of IF7 can be influenced by various environmental factors such as temperature and pressure. For instance, IF7 begins to sublime at 4.77 °C . Therefore, the efficacy and stability of IF7 can be significantly affected by changes in these environmental conditions.
Safety and Hazards
Future Directions
A study predicted the high-pressure and T → 0 K phase diagram of binary iodine fluorides . The investigated compounds are predicted to undergo complex structural phase transitions under high pressure, accompanied by various semiconductor to metal transitions . The pressure-induced formation of a neutral octafluoride compound, IF8, consisting of eight-coordinated iodine is one of several unprecedented predicted structures .
properties
IUPAC Name |
heptafluoro-λ7-iodane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F7I/c1-8(2,3,4,5,6)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRURPHMPXJDCOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
FI(F)(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F7I | |
| Record name | iodine fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iodine_heptafluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066133 | |
| Record name | Iodine fluoride (IF7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.8933 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless gas with a moldy, acrid odor; Forms crystals when cooled; Melting point = 6.45 deg C; Sublimes at 4.77 deg C; [Merck Index] | |
| Record name | Iodine heptafluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8367 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
16921-96-3 | |
| Record name | Iodine heptafluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16921-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodine heptafluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016921963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodine fluoride (IF7) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodine fluoride (IF7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodine heptafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODINE HEPTAFLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M080M03ILM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



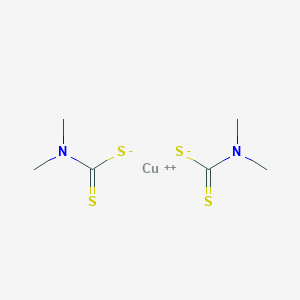
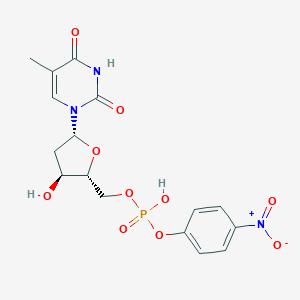

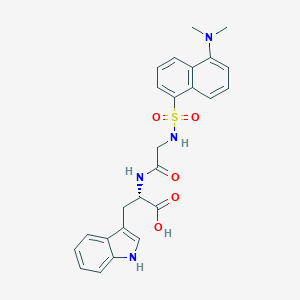
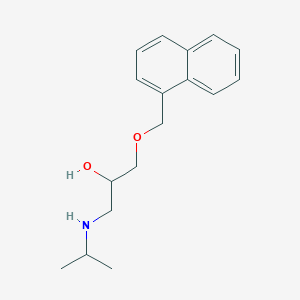
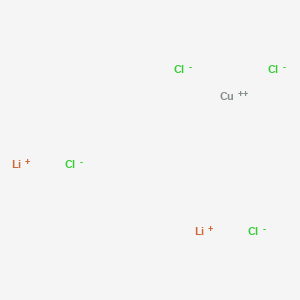


pyrimidin-2-one](/img/structure/B93888.png)

